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2-Chloro-6-fluoro-3-
Compound Name: ) )
methylphenylacetic acid

Cat. No.: B053226

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylacetic Acid: Molecular
Structure and Weight

Introduction

2-Chloro-6-fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid. Its
specific arrangement of chloro, fluoro, and methyl groups on the phenylacetic acid backbone
makes it a compound of interest in synthetic organic chemistry and potentially in the
development of novel chemical entities for various applications, including pharmaceuticals and
materials science. Understanding its precise molecular structure and weight is fundamental to
its application and study. This guide provides a detailed overview of these core characteristics
for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural architecture of 2-Chloro-6-fluoro-3-methylphenylacetic acid is defined by a
phenyl ring substituted with four different groups: a chlorine atom, a fluorine atom, a methyl
group, and an acetic acid moiety. The specific positioning of these substituents is crucial to its
chemical identity and reactivity. The formal IUPAC name, 2-(2-chloro-6-fluoro-3-
methylphenyl)acetic acid, precisely describes this arrangement.

The molecular formula for this compound is CoHsCIFOz2.[1][2] This formula dictates the
elemental composition and is the basis for calculating its molecular weight. For unambiguous
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digital representation and database searching, several line notations are used, including the
Simplified Molecular Input Line Entry System (SMILES) and the International Chemical
Identifier (INChl).[1]

e SMILES:CC1=C(C(=C(C=C1)F)CC(=0)0)CI[1]
« INChl:InChI=1S/C9H8CIFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)[1]

These notations provide a standardized, machine-readable format that precisely defines the
molecule's topology and stereochemistry.

Structural Diagram

A 2D representation of the molecule illustrates the connectivity of the atoms and the
arrangement of the substituents on the phenyl ring.

Caption: 2D structure of 2-Chloro-6-fluoro-3-methylphenylacetic acid.

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in
chemical reactions and for various analytical techniques. It is calculated based on the atomic
weights of its constituent elements.

Property Value Source

Molecular Formula CoHsCIFO2 PubChem[1]
Molecular Weight 202.61 g/mol Oakwood Chemical[2]
Monoisotopic Mass 202.01968 Da PubChem[1]

2a biotech[3], XIAMEN
EQUATION CHEMICALJ[4]

CAS Number 261762-92-9

The molecular weight (202.61 g/mol ) is the average mass based on the natural isotopic
abundance of the elements.[2] The monoisotopic mass (202.01968 Da) is the mass calculated
using the mass of the most abundant isotope of each element.[1] This latter value is particularly
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important in high-resolution mass spectrometry for accurate mass determination and empirical

formula confirmation.

Experimental Workflow for Characterization

The verification of the molecular structure and weight of a synthesized compound like 2-
Chloro-6-fluoro-3-methylphenylacetic acid follows a logical and rigorous experimental
workflow. This ensures the identity, purity, and integrity of the material, which is a cornerstone

of trustworthy scientific research.

Analytical Characterization
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Caption: Standard workflow for the synthesis and analytical characterization of a chemical

compound.

Methodologies for Structural Elucidation

e Mass Spectrometry (MS): This is the primary technique for determining the molecular weight
of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate
mass measurement, allowing for the confirmation of the elemental formula (CoHsCIFO2).

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
determining the carbon-hydrogen framework of the molecule. The chemical shifts,
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integration, and coupling patterns of the protons and carbons provide detailed information
about the connectivity and chemical environment of the atoms. For this specific compound,
19F NMR would also be crucial to confirm the presence and environment of the fluorine atom.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule. Key absorbances would be expected for the carboxylic acid O-H and C=0
stretches, as well as signals corresponding to the aromatic ring and C-halogen bonds.

This multi-technique approach ensures a self-validating system where the data from each
experiment must be consistent with the proposed structure, thereby guaranteeing the
trustworthiness of the compound's identification.

Conclusion

The molecular identity of 2-Chloro-6-fluoro-3-methylphenylacetic acid is precisely defined
by its formula, CoHsCIFO2, and its molecular weight of 202.61 g/mol .[1][2] Its structure is
unambiguously represented by standard chemical notations and can be rigorously confirmed
through a combination of modern analytical techniques. This foundational knowledge is
essential for any researcher or scientist intending to utilize this compound in further studies or
developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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